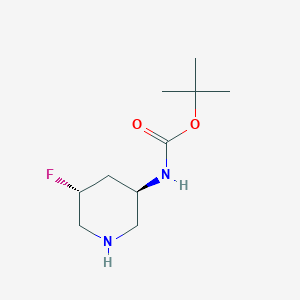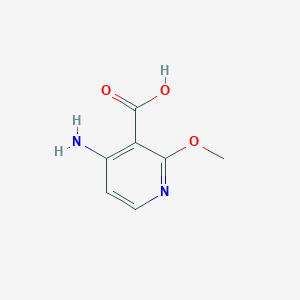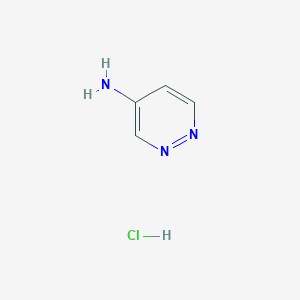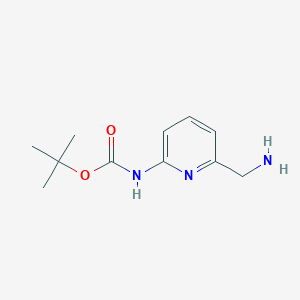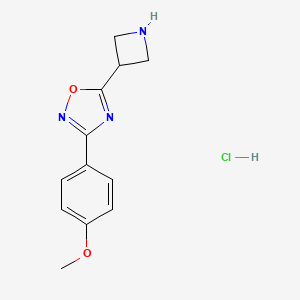
5-Azetidin-3-yl-3-(4-methoxyphenyl)-1,2,4-oxadiazole hydrochloride
Vue d'ensemble
Description
5-Azetidin-3-yl-3-(4-methoxyphenyl)-1,2,4-oxadiazole hydrochloride, also known as 5-AZ-3-MOPO, is a synthetic compound with a wide range of applications in research and laboratory experiments. It is a derivative of azetidine, a cyclic organic compound, and it is used as a reagent in organic synthesis. 5-AZ-3-MOPO has been studied for its potential uses in scientific research and laboratory experiments, and its mechanism of action, biochemical and physiological effects, advantages, and limitations are of particular interest.
Applications De Recherche Scientifique
Cardiovascular Activity Studies
Research on indole derivatives incorporating oxadiazole and azetidinone moieties has shown that these compounds can have significant effects on cardiovascular activity. Specifically, compounds with oxadiazole rings have been screened for their effects on blood pressure, heart rate, and responses to carotid occlusion and Nordaniline pressor, suggesting a potential peripheral site of action (Singh, Aggarwal, & Singh, 2014).
Broad Therapeutic Potential
1,3,4-Oxadiazole derivatives are recognized for their extensive therapeutic potential across a variety of diseases. They are known to bind effectively with different enzymes and receptors due to their unique structural features, making them valuable in medicinal chemistry for the development of treatments for cancer, microbial infections, inflammation, and more (Verma et al., 2019).
Synthesis and Pharmacology
Recent research highlights the pharmacokinetic properties of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives, underlining their significant pharmacological activity through hydrogen bond interactions with biomacromolecules. These derivatives exhibit a wide range of activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities (Wang et al., 2022).
Biological Activities of Coumarin and Oxadiazole Derivatives
A review article consolidates data on the various biological activities of coumarin and oxadiazole derivatives, indicating their potential in synthesizing more effective and potent drugs. These compounds demonstrate a broad range of pharmacological activities, such as anti-diabetic, anti-viral, anti-microbial, anticancer, anti-oxidant, and anti-parasitic effects (Jalhan et al., 2017).
Anticancer and Antiviral Activities
1,3,4-Oxadiazole derivatives have shown significant potential as anticancer and antiviral agents, with various mechanisms of action, including the inhibition of different enzymes and growth factors. Their structural flexibility and metabolic stability have been identified as key factors in their improved biological activity, highlighting the importance of 1,3,4-oxadiazole derivatives in drug discovery (Devi et al., 2022).
Propriétés
IUPAC Name |
5-(azetidin-3-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2.ClH/c1-16-10-4-2-8(3-5-10)11-14-12(17-15-11)9-6-13-7-9;/h2-5,9,13H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQNCQWJTVWYBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3CNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azetidin-3-yl-3-(4-methoxyphenyl)-1,2,4-oxadiazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



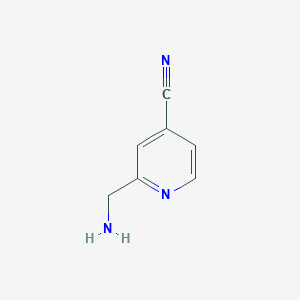
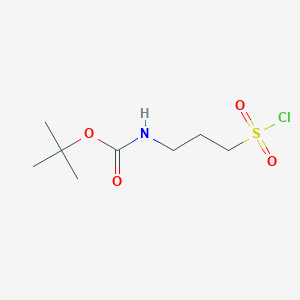

![2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1378975.png)
